1,1,1-trifluoro-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide
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Overview
Description
N-[(11bR)-2,6-Bis([1,1’-biphenyl]-4-yl)-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound characterized by its unique structure, which includes biphenyl groups and a dioxaphosphepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(11bR)-2,6-Bis([1,1’-biphenyl]-4-yl)-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(11bR)-2,6-Bis([1,1’-biphenyl]-4-yl)-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The biphenyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while substitution reactions can introduce various functional groups onto the biphenyl rings .
Scientific Research Applications
N-[(11bR)-2,6-Bis([1,1’-biphenyl]-4-yl)-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism by which N-[(11bR)-2,6-Bis([1,1’-biphenyl]-4-yl)-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve complex biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- (11bR)-N,N-Dimethyl-2,6-diphenyl-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine
- (11bR)-2,6-Dimethyl-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine
- (11BS)-N,N-Dimethyl-2,6-diphenyl-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine
Uniqueness
N-[(11bR)-2,6-Bis([1,1’-biphenyl]-4-yl)-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide is unique due to its specific structural features, such as the presence of biphenyl groups and the dioxaphosphepin ring.
Properties
IUPAC Name |
1,1,1-trifluoro-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H39F3NO5PS/c46-45(47,48)56(51,52)49-55(50)53-43-39(33-23-19-31(20-24-33)29-11-3-1-4-12-29)27-35-15-7-9-17-37(35)41(43)42-38-18-10-8-16-36(38)28-40(44(42)54-55)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-6,11-14,19-28,35,37H,7-10,15-18H2,(H,49,50) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIBBZYFKNXDKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C=C(C3=C2C4=C5CCCCC5=CC(=C4OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=C(C=C8)C9=CC=CC=C9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H39F3NO5PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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